molecular formula C6H6N4S B8483357 6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8483357
M. Wt: 166.21 g/mol
InChI Key: GJHYBQOLVIFKTI-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A mixture of 53.9 gm. of 3-(2-methyl-4-imidazolyl-methylene)dithiocarbazic acid methyl ester and 200 ml. of diphenyl ether is reacted as described in Example 58 giving the desired product, m.p. 280.5°-284° C.
Name
3-(2-methyl-4-imidazolyl-methylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[C:9]([CH3:12])[NH:10][CH:11]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:12][C:9]1[N:8]2[C:3](=[S:2])[NH:4][N:5]=[CH:6][C:7]2=[CH:11][N:10]=1

Inputs

Step One
Name
3-(2-methyl-4-imidazolyl-methylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=C(NC1)C)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 53.9 gm

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C2N1C(NN=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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